Methyl 6-(2,4-dimethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
Description
Methyl 6-(2,4-dimethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate belongs to the 1,6-dihydropyrimidine carboxylate class, characterized by a pyrimidine core substituted with a sulfanyl (-SH) group, an ester moiety, and aromatic or heteroaromatic substituents. Its structure features:
- Position 2: Sulfanyl group, which may enhance reactivity or binding interactions.
- Position 4: Methyl group, contributing to steric and electronic modulation.
- Position 5: Methyl ester, influencing lipophilicity and metabolic stability.
Structural analogs from the literature (e.g., ) highlight variations in substituents that alter physicochemical and biological properties.
Properties
IUPAC Name |
methyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-8-12(14(18)21-4)13(17-15(22)16-8)10-6-5-9(19-2)7-11(10)20-3/h5-7,13H,1-4H3,(H2,16,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZMSBVTCLRGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2,4-dimethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the production rate and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2,4-dimethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic or pyrimidine rings.
Scientific Research Applications
Methyl 6-(2,4-dimethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(2,4-dimethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific context of its application.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Phenyl Derivatives
Ethyl 6-(2-Chloro-6-Fluorophenyl)-4-Methyl-2-Sulfanyl-1,6-Dihydropyrimidine-5-Carboxylate
- Key Differences :
- Implications : Chloro and fluoro substituents may enhance metabolic resistance but reduce solubility compared to methoxy groups.
Heterocyclic-Substituted Derivatives
Ethyl 4-(1,3-Diphenyl-1H-Pyrazol-4-yl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate
Carbonitrile and Alkyl-Substituted Derivatives
2-[(2-Methoxyethyl)Sulfanyl]-4-(2-Methylpropyl)-6-Oxo-1,6-Dihydropyrimidine-5-Carbonitrile
- Key Differences :
- Implications : The carbonitrile group may enhance hydrogen bonding, while the oxo group increases polarity.
Data Table: Structural and Molecular Comparison
Key Research Findings and Implications
- Substituent Effects :
- Ester Groups : Methyl esters (target compound) are typically more susceptible to hydrolysis than ethyl esters, affecting drug half-life .
- Structural Tools : Crystallographic data for analogs (e.g., ) were likely determined using programs like SHELX and ORTEP-III , underscoring the importance of structural analysis in optimizing derivatives.
Biological Activity
Methyl 6-(2,4-dimethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine ring and various substituents, including methoxyethyl and dimethoxyphenyl groups, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
The synthesis typically involves multi-step organic reactions that create the pyrimidine core and introduce functional groups. Common reagents include organometallic compounds and catalysts to facilitate these transformations.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The presence of the sulfanyl group suggests potential antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies have indicated that the compound may exhibit antimicrobial effects against various pathogens.
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity, which is essential for various biological processes.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antioxidant Studies : A study demonstrated that derivatives of pyrimidine compounds showed significant antioxidant activity in vitro. The mechanisms involved may include scavenging free radicals and chelating metal ions .
- Antimicrobial Testing : Research conducted on similar compounds indicated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes .
- Enzyme Interaction : Investigations into the enzyme inhibition profile revealed that certain derivatives could inhibit enzymes involved in metabolic pathways, suggesting a potential role in drug development.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Antimicrobial | Effective against multiple pathogens | |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
The proposed mechanism of action involves:
- Binding to Target Enzymes : The compound may bind to active sites on enzymes, altering their conformation and inhibiting their function.
- Interaction with Biomolecules : It may also interact with nucleic acids or proteins, influencing cellular signaling pathways.
Further studies are needed to elucidate the exact molecular targets and pathways involved in its biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
